

An In-depth Technical Guide to 1-Cyclopentylethanol: Synthesis, Reactivity, and Safety

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Compound of Interest

Compound Name: **1-Cyclopentylethanol**

Cat. No.: **B1203354**

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A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of **1-Cyclopentylethanol**, a secondary alcohol with significant potential as a building block in organic synthesis and pharmaceutical development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and key reactions, and summarizes its safety profile.

Core Data and Properties

1-Cyclopentylethanol, a colorless liquid, possesses a unique combination of a cyclopentyl ring and a secondary alcohol functional group. This structure makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics where the cyclopentane moiety is a common structural motif.^[1]

Table 1: Chemical and Physical Properties of **1-Cyclopentylethanol**

Property	Value	Source
CAS Number	52829-98-8	Multiple Sources
Molecular Formula	C ₇ H ₁₄ O	Multiple Sources
Molecular Weight	114.19 g/mol	Multiple Sources
Appearance	Colorless liquid	[2]
Boiling Point	169-170 °C at 760 mmHg	Smolecule
Flash Point	51 °C	[1]
Density	Not available	
Solubility	Not available	
GHS Classification	Not Classified	[3] [4]
Hazard Statements	H227 (Combustible liquid)	[2]
Signal Word	Warning	[2]

Safety Data Sheet Summary

While some sources indicate that **1-Cyclopentylethanol** is not classified under GHS, others identify it as a combustible liquid.[\[2\]](#)[\[3\]](#)[\[4\]](#) Standard safe handling procedures for flammable and potentially irritating chemicals should be followed.

Table 2: GHS Hazard and Precautionary Statements

Category	Code	Statement
Hazard	H227	Combustible liquid. [2]
Prevention	P210	Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. [2]
Response	P370 + P378	In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. [2]
Storage	P403 + P235	Store in a well-ventilated place. Keep cool. [2]
Disposal	P501	Dispose of contents/ container to an approved waste disposal plant. [2]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles.[\[4\]](#)
- Skin Protection: Wear appropriate protective gloves and clothing.[\[4\]](#)
- Respiratory Protection: Use a respirator if exposure limits are exceeded or irritation is experienced.[\[4\]](#)

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of **1-Cyclopentylethanol** are provided below. These protocols are intended to serve as a guide for laboratory synthesis.

Synthesis of 1-Cyclopentylethanol

Two primary methods for the synthesis of **1-Cyclopentylethanol** are the Grignard reaction and the reduction of a ketone.

3.1.1. Grignard Reaction

This method involves the reaction of a cyclopentyl Grignard reagent with acetaldehyde.

- Experimental Protocol: Synthesis of **1-Cyclopentylethanol** via Grignard Reaction
 - Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. Add a solution of cyclopentyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of cyclopentylmagnesium bromide.
 - Reaction with Acetaldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of acetaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard reagent. The reaction is exothermic; maintain the temperature below 10 °C.
 - Workup: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
 - Purification: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by distillation.

3.1.2. Reduction of Cyclopentyl Methyl Ketone

This protocol utilizes sodium borohydride to reduce cyclopentyl methyl ketone to **1-Cyclopentylethanol**.

- Experimental Protocol: Reduction of Cyclopentyl Methyl Ketone
 - Reaction Setup: In a round-bottom flask, dissolve cyclopentyl methyl ketone in ethanol and cool the solution in an ice bath.
 - Reduction: Slowly add sodium borohydride to the cooled solution. After the initial vigorous reaction subsides, allow the mixture to stir at room temperature for 20 minutes.^[5]
 - Workup: Add water to the reaction mixture and heat to boiling.^[6] Add additional hot water until the solution becomes cloudy, then allow it to cool to room temperature.

- Purification: Collect the resulting precipitate by vacuum filtration. The crude product can be further purified by recrystallization or distillation.

Key Reactions of 1-Cyclopentylethanol

3.2.1. Dehydration to 1-Cyclopentylethene

Treatment with a strong acid like sulfuric acid dehydrates **1-Cyclopentylethanol** to form 1-cyclopentylethene.[7][8]

- Experimental Protocol: Dehydration of **1-Cyclopentylethanol**
 - Reaction: In a distillation apparatus, place **1-Cyclopentylethanol** and add a catalytic amount of concentrated sulfuric acid.
 - Distillation: Heat the mixture to distill the alkene product as it is formed.
 - Purification: Wash the distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride and redistill to obtain pure 1-cyclopentylethene.

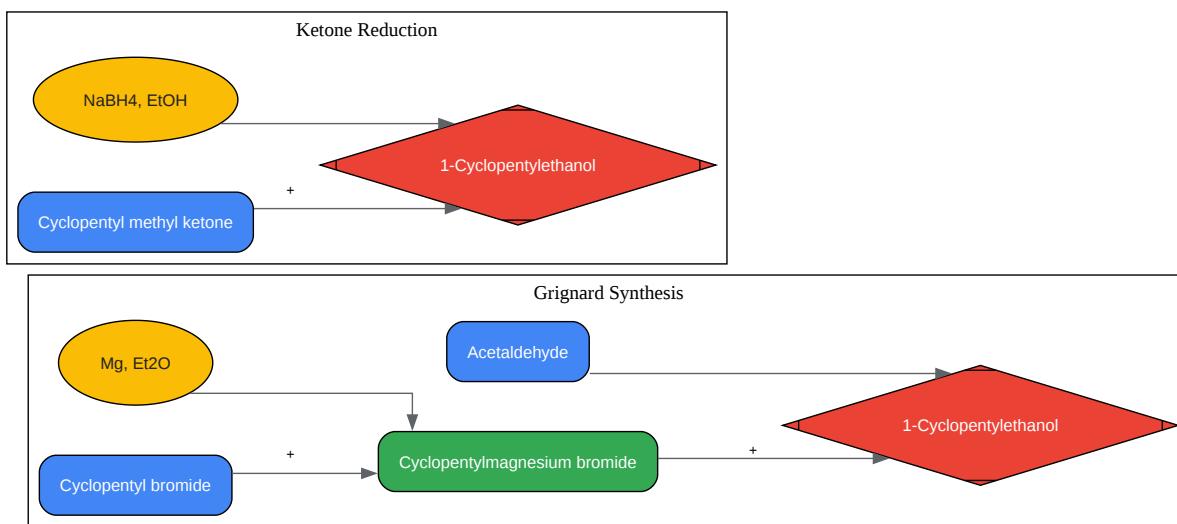
3.2.2. Oxidation to Cyclopentyl Methyl Ketone

Pyridinium chlorochromate (PCC) is a suitable reagent for the oxidation of the secondary alcohol to a ketone.[9][10][11]

- Experimental Protocol: Oxidation of **1-Cyclopentylethanol**
 - Reaction: Suspend PCC in dichloromethane in a round-bottom flask. Add a solution of **1-Cyclopentylethanol** in dichloromethane to the PCC suspension.
 - Workup: Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
 - Purification: Concentrate the filtrate under reduced pressure to yield the crude cyclopentyl methyl ketone, which can be purified by distillation.

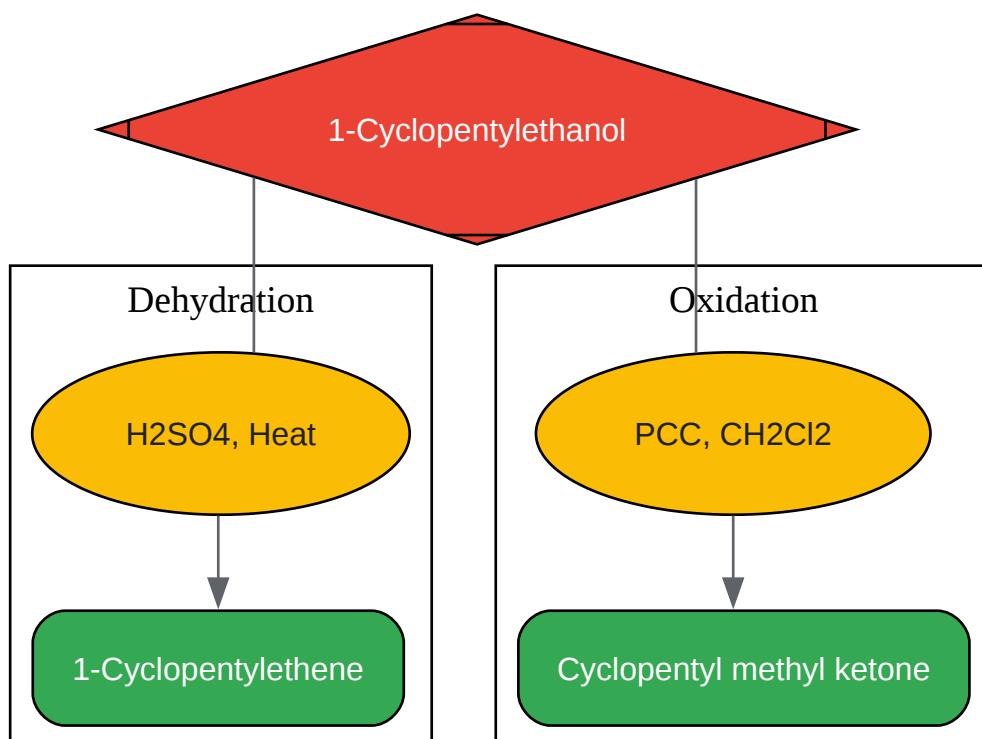
Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the synthesis and reaction pathways described.



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Fig. 1: Synthetic routes to **1-Cyclopentylethanol**.



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Fig. 2: Key reactions of 1-Cyclopentylethanol.

Biological Activity and Drug Development Potential

While specific studies on the biological activity of **1-Cyclopentylethanol** are limited, the cyclopentane ring is a prevalent structural feature in a wide array of biologically active compounds and approved pharmaceuticals.^[1] Cyclic alcohols, in general, are recognized for their biological activities and are frequently employed as synthons in the synthesis of medicinal compounds.^[1] The stereochemistry of secondary alcohols can play a crucial role in their interaction with biological targets, such as enzymes.^[12] Given these considerations, **1-Cyclopentylethanol** represents a promising starting material for the generation of compound libraries for drug discovery programs, particularly in the search for novel therapeutics. Further research is warranted to explore the specific biological effects of **1-Cyclopentylethanol** and its derivatives.

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